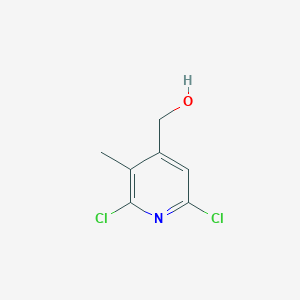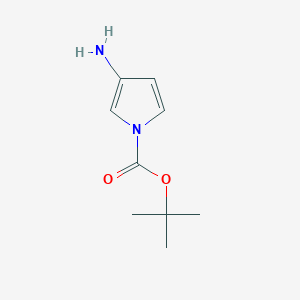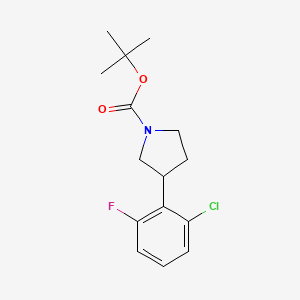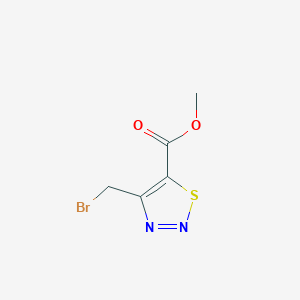
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate is an organobromine compound that features a thiadiazole ring, a bromomethyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols.
科学的研究の応用
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to biological activity. The thiadiazole ring may also interact with specific molecular targets, influencing biological pathways .
類似化合物との比較
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(bromomethyl)phenylacetate
- Methyl 4-(bromomethyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds.
特性
分子式 |
C5H5BrN2O2S |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
methyl 4-(bromomethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-5(9)4-3(2-6)7-8-11-4/h2H2,1H3 |
InChIキー |
DLKKLNQTBRVONC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=NS1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


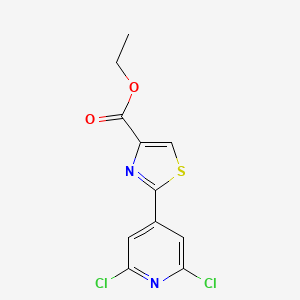
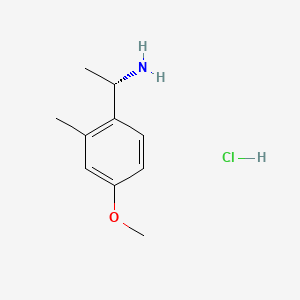



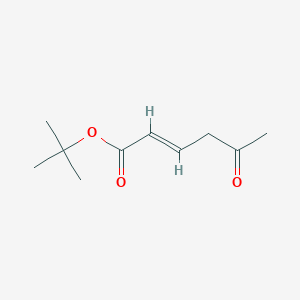
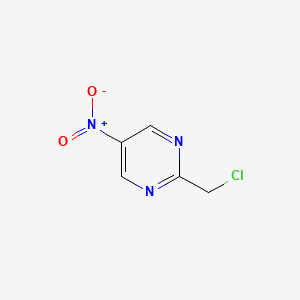
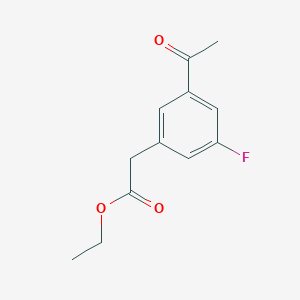


![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
